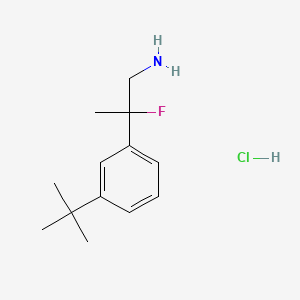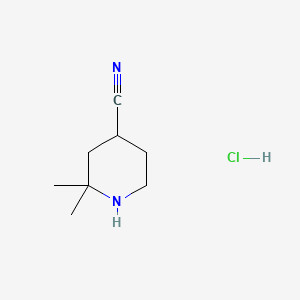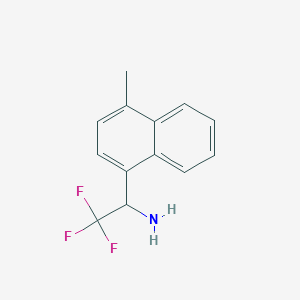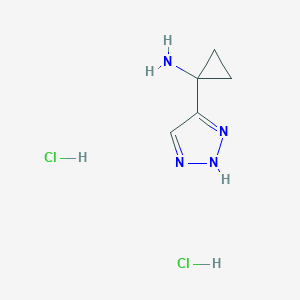
1-(1H-1,2,3-Triazol-5-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(1H-1,2,3-triazol-5-yl)cyclopropan-1-amine dihydrochloride typically involves “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecular building blocks. One common synthetic route involves the cycloaddition reaction between azides and alkynes in the presence of a copper catalyst . The reaction conditions often include aqueous media and mild temperatures, making the process environmentally friendly and cost-effective . Industrial production methods may scale up this process, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Cycloaddition: The triazole moiety can participate in cycloaddition reactions, forming complex structures with potential biological activity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized triazole derivatives with enhanced properties.
Applications De Recherche Scientifique
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,3-triazol-5-yl)cyclopropan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on this enzyme . The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride can be compared with other triazole derivatives, such as:
1-(1H-1,2,4-Triazol-3-yl)methylcyclopropan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1,4,5-Trisubstituted 1,2,3-triazoles: These compounds have additional substituents on the triazole ring, which can alter their chemical and biological properties.
Propriétés
Formule moléculaire |
C5H10Cl2N4 |
|---|---|
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
1-(2H-triazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-5(1-2-5)4-3-7-9-8-4;;/h3H,1-2,6H2,(H,7,8,9);2*1H |
Clé InChI |
WXYBDRWYEVTQNK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NNN=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
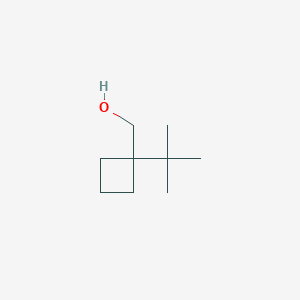
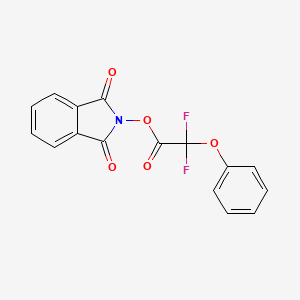
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
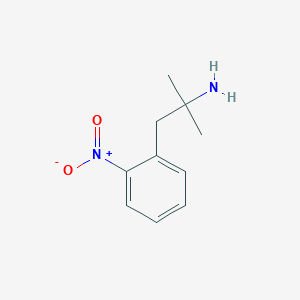
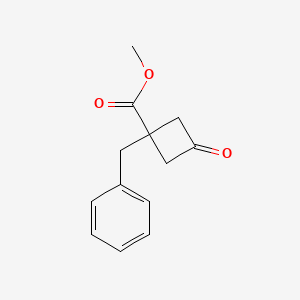
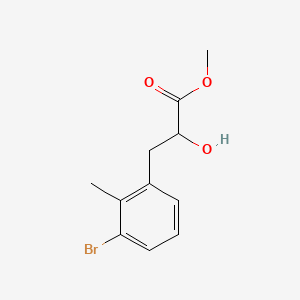
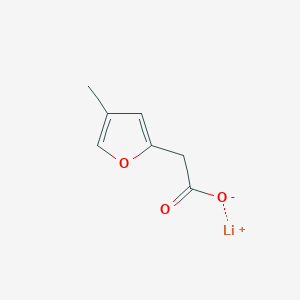
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
